![molecular formula C9H9NO4 B3021137 2-Ethoxy-5-nitrobenzaldehyde CAS No. 741738-54-5](/img/structure/B3021137.png)
2-Ethoxy-5-nitrobenzaldehyde
Overview
Description
2-Ethoxy-5-nitrobenzaldehyde is a chemical compound that is structurally related to various other nitrobenzaldehyde derivatives. While the specific compound is not directly studied in the provided papers, these papers discuss closely related compounds that can offer insights into the chemical behavior and properties that might be expected from 2-Ethoxy-5-nitrobenzaldehyde.
Synthesis Analysis
The synthesis of related compounds such as 2-hydroxybenzaldehyde-5-nitro-pyridylhydrazone and 2-methoxybenzaldehyde has been reported. These syntheses involve the reaction of substituted benzaldehydes with other reagents to form the desired products. For example, the synthesis of N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide involves the reaction of 2-methoxybenzaldehyde with 2-nitrobenzohydrazide. Such methods could potentially be adapted for the synthesis of 2-Ethoxy-5-nitrobenzaldehyde by substituting the appropriate starting materials.
Molecular Structure Analysis
The molecular structure and conformational stability of related compounds have been investigated using density functional theory (DFT) calculations . These studies provide information on the geometry optimization and vibrational frequencies of the molecules. For instance, the crystal structure of 2-methoxybenzaldehyde has been determined by X-ray diffraction , which could be indicative of the structural characteristics that 2-Ethoxy-5-nitrobenzaldehyde may exhibit.
Chemical Reactions Analysis
The reactivity of nitrobenzaldehyde derivatives has been explored in various chemical reactions. For example, 2-hydroxy-5-nitrobenzaldehyde has been used in the Hantzsch synthesis, leading to an abnormal ring closure and oxidation in situ . The stereoselectivity of aldol reactions with 3-nitro-2-methoxybenzaldehydes has been shown to be influenced by the amine employed as a base . These findings suggest that 2-Ethoxy-5-nitrobenzaldehyde could also participate in similar reactions, with its reactivity potentially influenced by substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzaldehyde derivatives can be inferred from spectrophotometric , spectroscopic , and crystallographic studies. For instance, the spectrophotometric determination of cobalt using 2-hydroxybenzaldehyde-5-nitro-pyridylhydrazone highlights the potential of nitrobenzaldehyde derivatives in analytical applications . The vibrational spectra of these compounds provide insights into their molecular vibrations and potential functional groups . The crystal structures reveal information about molecular conformations and intermolecular interactions, such as hydrogen bonding and pi-pi stacking .
Scientific Research Applications
Photochemical Sensitivity and Thermal Robustness
2-Nitrobenzaldehyde, a related compound to 2-Ethoxy-5-nitrobenzaldehyde, demonstrates notable photochemical sensitivity and thermal robustness. It serves as an effective chemical actinometer, which is crucial for measuring light intensity in photochemical reactions. This property makes it valuable in various laboratory and field measurements, particularly in understanding the photochemical properties of nitrobenzaldehydes in different environments like water, acetonitrile, and water ice (Galbavy, Ram, & Anastasio, 2010).
Synthetic Chemistry and Medicinal Applications
2-Ethoxy-5-nitrobenzaldehyde plays a role in synthetic chemistry, particularly in the Hantzsch synthesis, a process used for creating various chemical compounds. An example is the synthesis of 2-methyl-3-ethoxycarbonyl-4-ethoxycarbonylmethyl-6-(2-hydroxy-5-nitrophenyl)-pyridine, highlighting its utility in creating complex organic structures (Menconi et al., 1995).
Role in Catalyst Development
Another significant application of this compound is in the development of catalysts for chemical reactions. It has been used in the Henry reaction, where conditions for converting 4-nitrobenzaldehyde to its corresponding ethanol were optimized using 2-Ethoxy-5-nitrobenzaldehyde derivatives. This research is vital for enhancing enantioselectivities in various aldehydes, demonstrating the compound's potential in advancing catalytic processes (Constable et al., 2009).
Applications in Organic Synthesis
Furthermore, 2-Ethoxy-5-nitrobenzaldehyde is instrumental in organic synthesis, particularly in preparing benzo-substituted phthalazines, which are potential precursors to DNA intercalators. This showcases its utility in synthesizing biologically significant compounds (Tsoungas & Searcey, 2001).
Antioxidant Properties
Remarkably, 2-Nitrobenzaldehyde, closely related to 2-Ethoxy-5-nitrobenzaldehyde, has been found to efficiently block singlet oxygen generation, acting as a synthetic antioxidant. This property is significant in protecting materials from oxidative damage, thus highlighting its potential as a protective agent in various materials and biological systems (Hajimohammadi et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-ethoxy-5-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRASLIMSQEZFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406350 | |
Record name | 2-ethoxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
741738-54-5 | |
Record name | 2-ethoxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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